

# Application Notes: Electrochemical Evaluation of Zinc Chromate Conversion Coatings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *zinc;dioxido(dioxo)chromium*

Cat. No.: *B084768*

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## Introduction

Zinc chromate conversion coatings are extensively used to protect metallic substrates, particularly steel and aluminum, from corrosion. The protective mechanism is twofold: the underlying zinc layer provides sacrificial cathodic protection to the base metal, while the chromate film acts as a passive barrier, significantly retarding the rate of corrosion reactions.<sup>[1]</sup> <sup>[2]</sup> This film is a complex mixture of trivalent and hexavalent chromium compounds.<sup>[3]</sup> The hexavalent chromium ions ( $\text{Cr}^{6+}$ ) are known to be mobile and can "heal" minor scratches or defects in the coating by re-passivating the exposed metal.<sup>[4]</sup> To ensure the efficacy and durability of these coatings, a suite of electrochemical tests is employed to quantify their protective properties. These tests provide accelerated and quantitative data on corrosion resistance, which is crucial for quality control, new coating development, and failure analysis.

## Key Performance Indicators

The primary goal of electrochemical testing is to assess the coating's ability to resist degradation and protect the underlying substrate. Key performance indicators include:

- Corrosion Potential ( $E_{\text{corr}}$ ): The electrical potential at which the rate of anodic and cathodic reactions are equal. A more positive  $E_{\text{corr}}$  can indicate better corrosion resistance.
- Corrosion Current Density ( $i_{\text{corr}}$ ): A direct measure of the corrosion rate. Lower  $i_{\text{corr}}$  values signify superior corrosion protection.

- Polarization Resistance ( $R_p$ ): The resistance of the coating system to corrosion at the  $E_{corr}$ . Higher  $R_p$  values indicate better performance.
- Impedance Modulus ( $|Z|$ ): A measure of the overall resistance of the coating to alternating current, indicative of its barrier properties. High impedance at low frequencies is desirable.
- Time to Failure: In accelerated tests like salt spray, this is the time until the first appearance of corrosion products (e.g., white rust for zinc, red rust for steel).[5]

## Experimental Protocols and Data Presentation

This section details the standard protocols for the most common electrochemical and accelerated corrosion tests for zinc chromate coatings.

### Potentiodynamic Polarization Scanning

This technique measures the current response of the coating to a controlled change in potential. It is used to determine key kinetic parameters like  $E_{corr}$ ,  $i_{corr}$ , and to understand the anodic and cathodic behavior of the coating system.[6][7]

Protocol:

- Sample Preparation:
  - Ensure zinc chromate coated samples have been aged at room temperature for at least 24 hours after treatment.[5]
  - Define a specific surface area for testing (e.g., 1 cm<sup>2</sup>).[6]
  - Clean the surface by gently wiping with a clean, dry, soft cloth to remove any loose particles.[5]
  - Mount the sample as the working electrode in a three-electrode electrochemical cell.
- Electrochemical Cell Setup:
  - Working Electrode (WE): The zinc chromate coated sample.

- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[7][8]
  - Counter Electrode (CE): A platinum mesh or graphite rod with a surface area significantly larger than the WE.[7][9]
  - Electrolyte: A 3.5% or 5% sodium chloride (NaCl) solution is commonly used to simulate a corrosive saline environment.[6][8]
- Procedure:
    - Immerse the electrodes in the electrolyte.
    - Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). This value is the Ecorr.[10]
    - Begin the potential scan from approximately -250 mV below the Ecorr to +250 mV above the Ecorr at a slow scan rate (e.g., 0.167 mV/s or 1 mV/s).[10]
    - Record the resulting current density as a function of the applied potential.
  - Data Analysis:
    - Plot the data as log(current density) vs. potential (a Tafel plot).
    - Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point. The potential at this point is the Ecorr, and the current density is the icorr.[8]

Data Presentation:

Coating Type	Ecorr (V vs. Ag/AgCl)	i <sub>corr</sub> (µA/cm <sup>2</sup> )	Protection Efficiency (%)
Untreated Zinc	-1.05	15.2	-
Colorless Chromate	-0.98	2.5	83.6
Iridescent Chromate	-0.95	1.8	88.2
Olive Drab Chromate	-0.89	0.9	94.1

(Note: Data is representative and synthesized from typical performance characteristics)

## Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the barrier properties of the coating, the corrosion processes at the metal-coating interface, and coating delamination.[\[11\]](#)[\[12\]](#) It measures the impedance of the system over a range of AC frequencies.

Protocol:

- Sample and Cell Setup: The setup is identical to the one used for potentiodynamic polarization.
- Procedure:
  - After the system stabilizes at its OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP.
  - Sweep a wide range of frequencies, typically from 100 kHz down to 10 mHz.[\[9\]](#)
  - Measure the resulting AC current and phase shift.
- Data Analysis:

- The data is typically presented in two types of plots:
  - Bode Plot: Log of impedance modulus ( $|Z|$ ) and phase angle vs. log of frequency.
  - Nyquist Plot: Imaginary impedance ( $-Z''$ ) vs. real impedance ( $Z'$ ).
- The low-frequency impedance modulus ( $|Z|$  at 0.1 Hz) is often used to rank coating performance; a value  $> 10^8 \Omega \cdot \text{cm}^2$  generally indicates excellent barrier protection.
- The data can be fitted to an equivalent electrical circuit to model the coating's physical properties, such as pore resistance ( $R_{\text{pore}}$ ) and coating capacitance ( $C_c$ ).[13]

Data Presentation:

Coating Type	$ Z $ at 0.1 Hz ( $\Omega \cdot \text{cm}^2$ )	Coating Capacitance ( $C_c$ ) ( $\text{nF}/\text{cm}^2$ )	Pore Resistance ( $R_{\text{pore}}$ ) ( $\text{k}\Omega \cdot \text{cm}^2$ )	:---	:---	:---	:---	Untreated Zinc	$1.5 \times 10^3$	550	1.2	Fresh
Chromate Coating	$8.0 \times 10^7$	0.5	5,200					Aged/Degraded Chromate	$5.0 \times 10^5$	15	85	

(Note: Data is representative and synthesized from typical performance characteristics)

## Neutral Salt Spray (Fog) Test (ASTM B117)

This is a standardized accelerated corrosion test used for quality control and comparative evaluation.[14] It subjects coated samples to a dense saltwater fog, simulating harsh marine environments.[15][16]

Protocol:

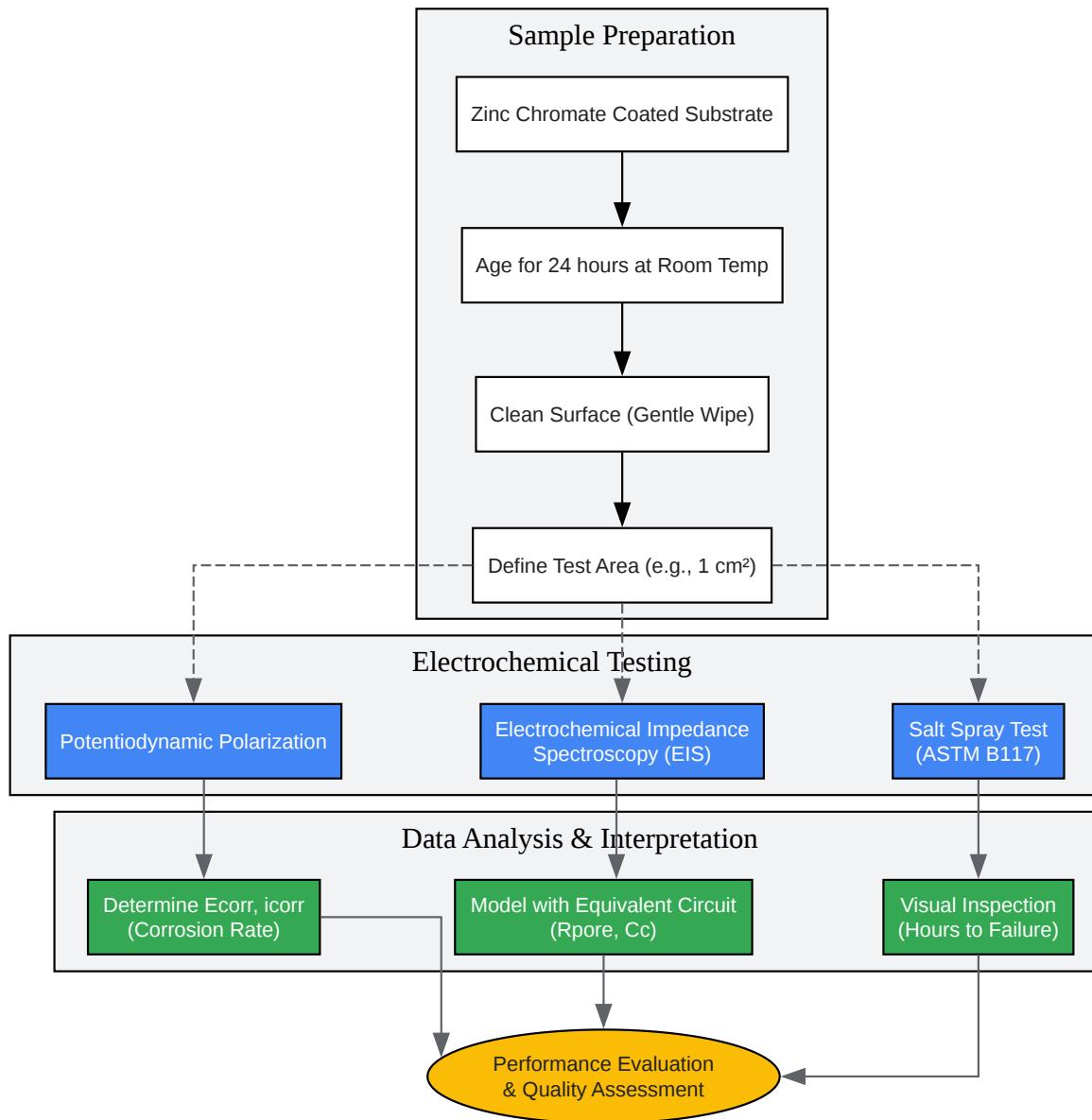
- Sample Preparation:
  - Use multiple samples for statistical validity.
  - Samples must be aged for at least 24 hours post-treatment.[5]
  - Clean the surfaces as described previously.
  - Often, a scribe is intentionally made on the coating surface to expose the underlying metal and test the coating's self-healing ability.[16]

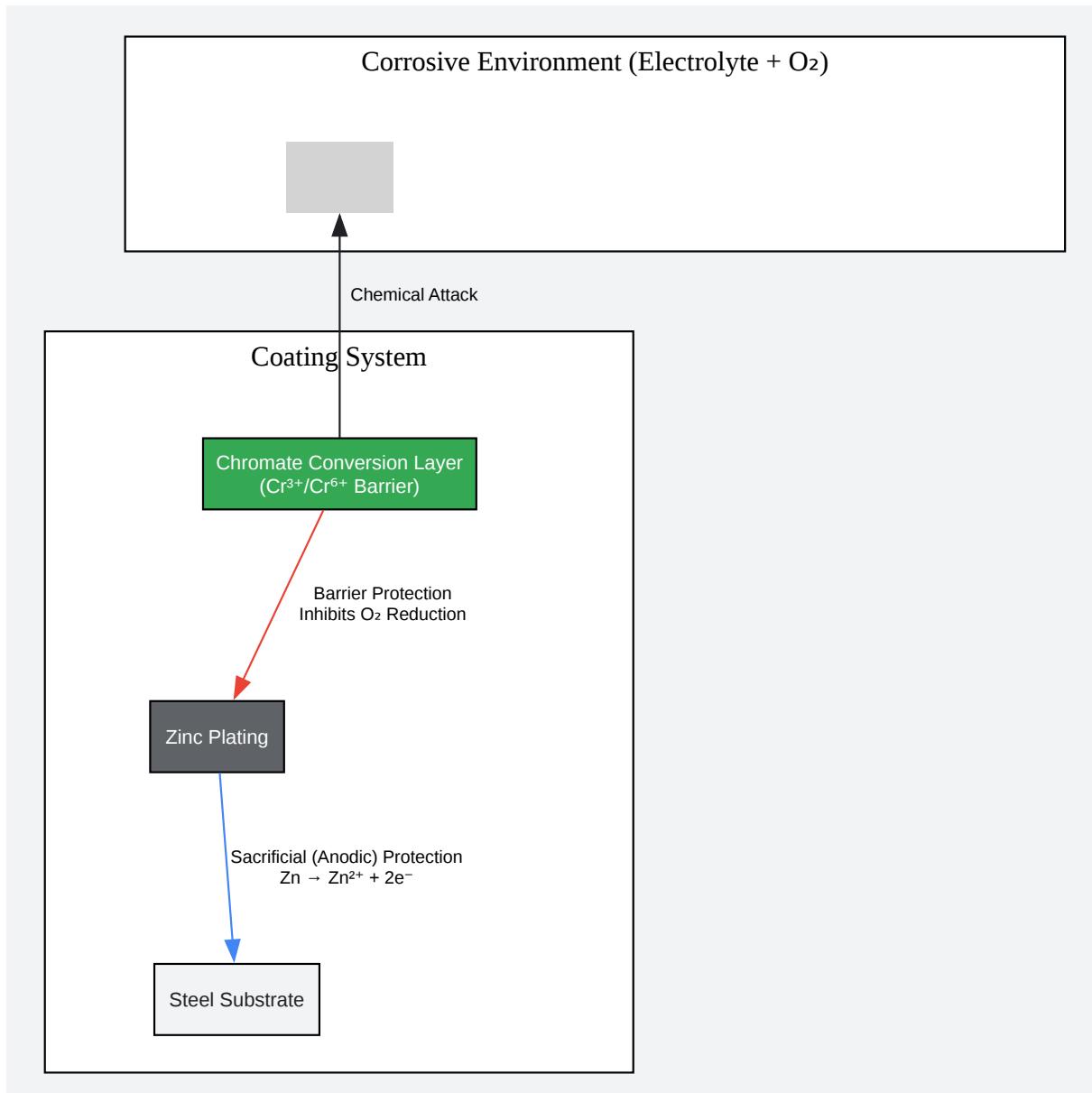
- Apparatus:
  - A standardized salt spray cabinet conforming to ASTM B117 specifications.[14]
- Procedure:
  - Prepare a 5% NaCl solution in distilled or deionized water with a pH between 6.5 and 7.2. [16]
  - Maintain the chamber temperature at 35°C (95°F).[16]
  - Place the samples in the cabinet, typically angled between 15 and 30 degrees from the vertical.
  - Generate a continuous fog of the salt solution within the chamber.
  - Periodically inspect the samples for the appearance of corrosion products. The evaluation is primarily visual.[14]
- Data Analysis:
  - The primary result is the time elapsed until the first appearance of white corrosion products (zinc oxides, "white rust") or red corrosion products (iron oxides, "red rust").[17]
  - Results are often reported as "hours to failure."

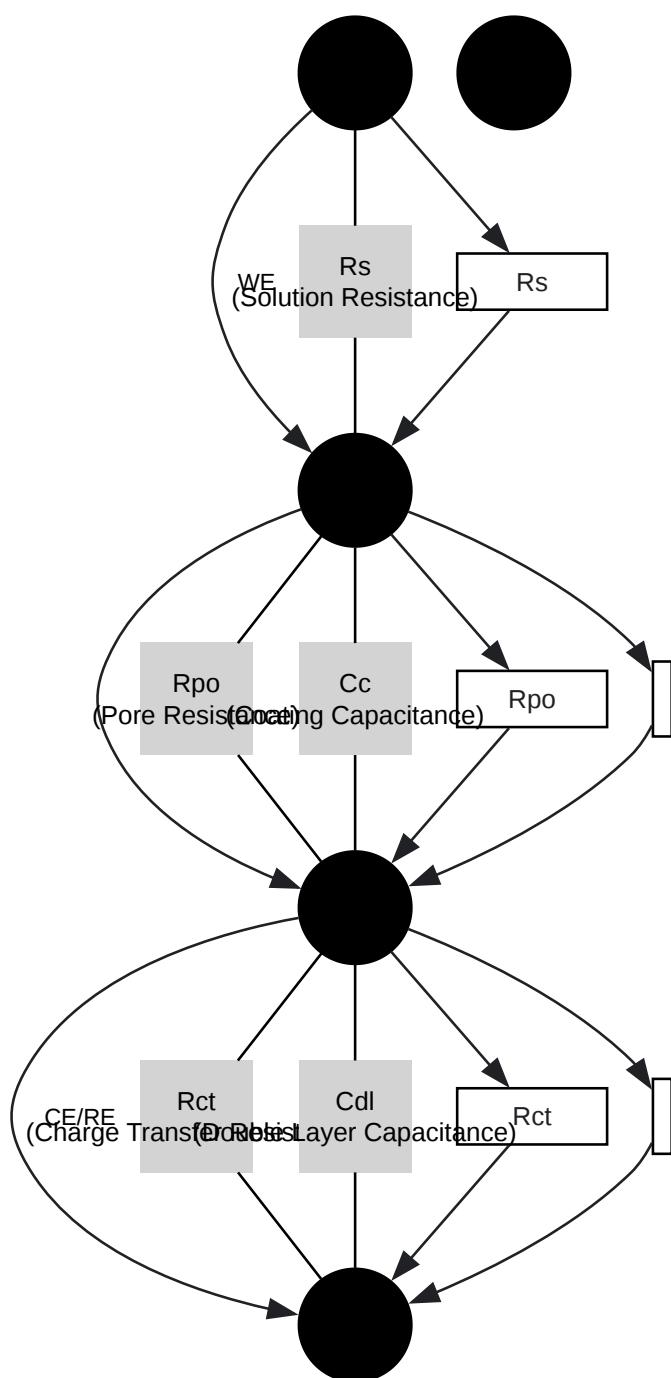
Data Presentation:

Coating Type	Time to 1st White Rust (hours)	Time to 1st Red Rust (hours)
Zinc Plating (no chromate)	< 8	72 - 96
Clear/Blue Chromate	12 - 24	100 - 150
Yellow Iridescent Chromate	96 - 150	200 - 500
Olive Drab Chromate	> 150	> 500
(Note: Data is representative and synthesized from typical performance characteristics)		

## Visualizations







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